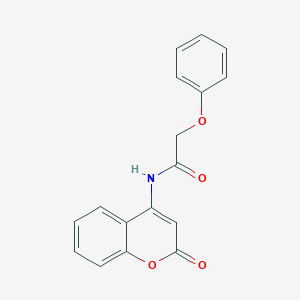![molecular formula C18H21N3O3 B252147 N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide, also known as MNA, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. MNA is a derivative of nicotinamide, a form of vitamin B3, and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is not fully understood, but it is believed to act through multiple pathways. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to activate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant genes and the reduction of oxidative stress. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to inhibit the NF-κB pathway, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis, while improving mitochondrial function and cellular metabolism. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess antitumor properties and protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has been shown to possess a range of biochemical and physiological effects. However, there are also limitations to its use. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is a relatively new compound and has not been extensively studied in humans. Additionally, the exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is not fully understood, and further research is needed to elucidate its therapeutic potential.
Future Directions
There are several future directions for the study of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide. One potential area of research is its potential as a therapeutic agent for various diseases, including ischemia-reperfusion injury, inflammation, and cancer. Additionally, further research is needed to elucidate the exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide and to develop more efficient synthesis methods. Finally, the safety and efficacy of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide in humans need to be further studied to determine its potential as a therapeutic agent.
Synthesis Methods
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide can be synthesized through a multistep process involving the reaction of 6-methylnicotinic acid and 2-methoxybenzoyl chloride, followed by the addition of propylamine. The resulting product is then purified through column chromatography to obtain pure N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide.
Scientific Research Applications
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is its ability to protect against ischemia-reperfusion injury, a condition where the restoration of blood flow to an ischemic tissue can lead to further damage. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to reduce oxidative stress and inflammation, and improve mitochondrial function, leading to improved outcomes in animal models of ischemia-reperfusion injury.
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has also been studied for its potential as an anti-inflammatory agent. In a study conducted on rats with acute lung injury, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide was found to reduce inflammation and improve lung function. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess antitumor properties, with studies indicating that it can inhibit the growth of various cancer cell lines.
properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[3-[(2-methoxybenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-14(12-21-13)17(22)19-10-5-11-20-18(23)15-6-3-4-7-16(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
MLWPOYTUTQHGOY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)